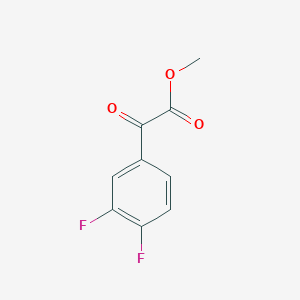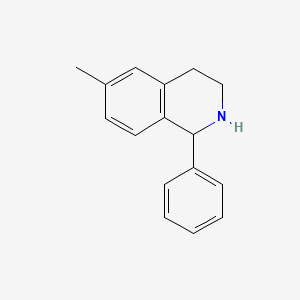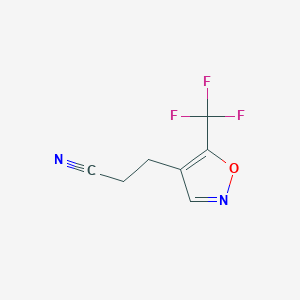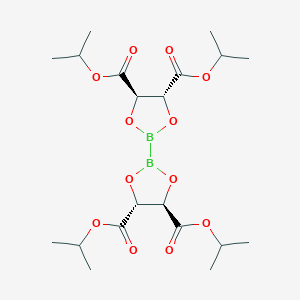
Bis(diisopropyl-L-tartrate glycolato)diboron
Descripción general
Descripción
“Bis(diisopropyl-L-tartrate glycolato)diboron” is a chemical compound with the empirical formula C20H32B2O12 . It has a molecular weight of 486.08 .
Molecular Structure Analysis
The linear formula of “Bis(diisopropyl-L-tartrate glycolato)diboron” is C20H32B2O12 . The SMILES string isCC(C)OC(=O)[C@@H]1OB(O[C@H]1C(=O)OC(C)C)B2OC@HC(=O)OC(C)C)C(=O)OC(C)C . Physical And Chemical Properties Analysis
“Bis(diisopropyl-L-tartrate glycolato)diboron” has an optical activity of [α]20/D -7°, c = 1 in chloroform . Its melting point is 78-83 °C (lit.) .Aplicaciones Científicas De Investigación
Borylation Reactions
Bis(diisopropyl-L-tartrate glycolato)diboron has been examined for its potential in borylation reactions. It is used as a reagent in iridium-catalyzed C–H borylations of arenes, demonstrating effective interaction with arenes in the presence of specific catalysts. This type of diboron compound offers a less expensive alternative to more commonly used reagents like bis(pinacolato)diboron (Liskey & Hartwig, 2013).
Catalysis and Reactivity
In another study, diboron(4) compounds, including bis(diisopropyl-L-tartrate glycolato)diboron, were analyzed for their structures and reactivity with N-heterocyclic carbenes (NHCs). The research highlighted interesting insights into B-B bond activation and NHC ring-expansion reactions, contributing to the understanding of these compounds' chemistry and potential applications in catalysis (Eck et al., 2017).
Synthesis of Sterically Hindered Arylboronic Acids
Bis(diisopropyl-L-tartrate glycolato)diboron has been identified as an efficient borylation agent in the synthesis of sterically hindered arylboronic acids. This compound is particularly effective in synthesizing ortho-substituted arylboronic acids, which pose challenges with other reagents (Fang et al., 2005).
Conjugate Additions
The compound has been used in conjugate additions, specifically in catalyzing the addition of bis(neopentyl glycolato)diboron to α,β-unsaturated ketones. This application showcases the compound's versatility in organic synthesis (Sugiura et al., 2015).
Borylation of Alkyl Bromides
In a palladium-catalyzed process, bis(diisopropyl-L-tartrate glycolato)diboron is used for the borylation of alkyl bromides, demonstrating its utility in a wide range of functional groups and highlighting its generality in organic synthesis (Joshi-Pangu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
dipropan-2-yl (4R,5R)-2-[(4R,5R)-4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJZTBFVNVAPH-KLHDSHLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]([C@@H](O1)C(=O)OC(C)C)C(=O)OC(C)C)B2O[C@H]([C@@H](O2)C(=O)OC(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diisopropyl-L-tartrate glycolato)diboron | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)
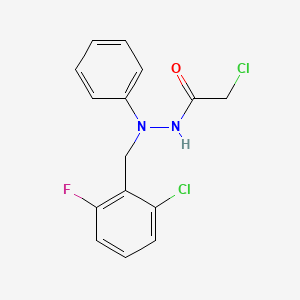
![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)
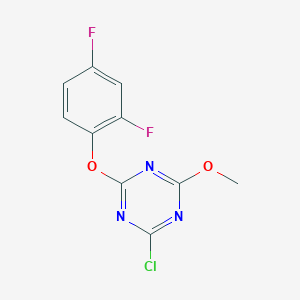
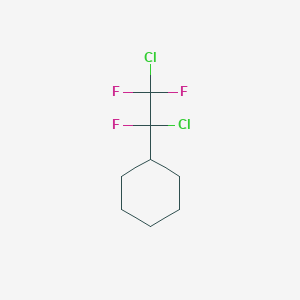
![2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3040615.png)
![2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate](/img/structure/B3040616.png)
![N1-[6-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040618.png)
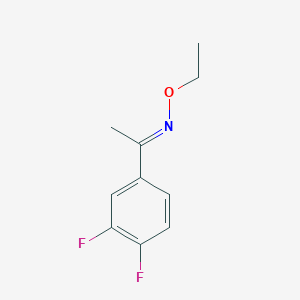
![(E,4E)-3-Chloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B3040623.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B3040624.png)
